1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne
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Overview
Description
1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne is a synthetic organic compound with the molecular formula C18H18Cl2O2 It is characterized by the presence of two 4-chloro-3-methylphenoxy groups attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne typically involves the reaction of 4-chloro-3-methylphenol with 1,4-dibromo-2-butyne under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-chlorophenoxy)-2-butyne
- 1,4-Bis(2,4-dichlorophenoxy)-2-butyne
- 1,4-Bis(o-tolyloxy)-trans-2-butene
- 1,4-Bis(2-naphthoxy)-trans-2-butene
Uniqueness
1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne is unique due to the presence of 4-chloro-3-methylphenoxy groups, which impart specific chemical and biological properties
Properties
CAS No. |
41327-56-4 |
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Molecular Formula |
C18H16Cl2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-chloro-4-[4-(4-chloro-3-methylphenoxy)but-2-ynoxy]-2-methylbenzene |
InChI |
InChI=1S/C18H16Cl2O2/c1-13-11-15(5-7-17(13)19)21-9-3-4-10-22-16-6-8-18(20)14(2)12-16/h5-8,11-12H,9-10H2,1-2H3 |
InChI Key |
NZRWUWMGULXUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#CCOC2=CC(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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